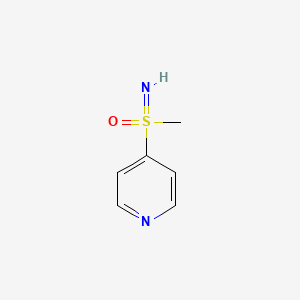

S-Methyl-S-(4-pyridinyl) sulfoximine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

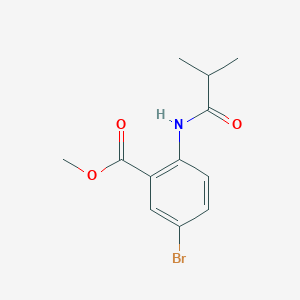

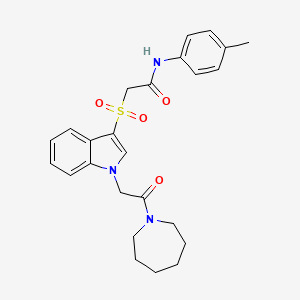

“S-Methyl-S-(4-pyridinyl) sulfoximine” is a chemical compound with the molecular formula C6H8N2OS . It is a sulfoximine, a class of organosulfur compounds . The molecule has a tetrahedral sulfur center with four different groups attached .

Synthesis Analysis

The synthesis of sulfoximines like “this compound” has been a topic of significant interest in both academia and industry . Sulfoximines are synthesized from sulfur (II), sulfur (IV), and sulfur (VI) reagents . Various methods have been developed for the preparation and efficient access to key sulfur-based reagents allowing further functionalizations .Molecular Structure Analysis

The molecular structure of “this compound” consists of a tetrahedral sulfur center with four different groups attached . These groups are represented as S–O, S–C, S–N, and S–O . The stereogenic sulfur center of sulfoximines can act as viable chiral templates that can be employed in asymmetric syntheses .Chemical Reactions Analysis

Sulfoximines, including “this compound”, undergo various chemical transformations leading to their degradation . These transformations include reductive and oxidative pathways as well as C–S bond cleavage reactions .Physical and Chemical Properties Analysis

“this compound” is a chemically stable compound . It has a molecular weight of 156.20552 . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications

Chemistry and Mode of Action in Insecticides

Sulfoxaflor, representing a class of sulfoximines, demonstrates high efficacy against sap-feeding insects, including those resistant to other insecticides. Sulfoxaflor acts as an agonist at insect nicotinic acetylcholine receptors (nAChRs) in a manner distinct from other insecticides acting at nAChRs. Its structure-activity relationships (SAR) differ significantly from neonicotinoids, providing a basis for its efficacy on resistant insect pests (Sparks et al., 2013).

Discovery and Characterization of Sulfoxaflor

Sulfoxaflor's discovery resulted from investigating the sulfoximine group for novel bioactive scaffolds, leading to a broad-spectrum insecticide effective against various sap-feeding pests. This research highlighted sulfoxaflor's unique action mechanism via the insect nicotinic receptor, distinct from neonicotinoids, suggesting differences in susceptibility to oxidative metabolism (Zhu et al., 2011).

Catalytic Applications in Organic Synthesis

S-Methyl-S-2-pyridyl-sulfoximine (MPyS) has been used to direct bromination and chlorination of primary β-C(sp3)-H bonds, showcasing the utility of sulfoximines in facilitating selective halogenation reactions. This application is crucial for constructing highly functionalized aliphatic acid derivatives, underscoring the versatility of sulfoximines in synthetic chemistry (Rit et al., 2014).

Enantioselective Synthesis

The enantioselective synthesis of chiral sulfoximines has been achieved through desymmetrizing N-oxidation of pyridyl sulfoximines using peptide catalysts. This method allows for the synthesis of mono- and bis-pyridyl sulfoximine oxides with high enantiomeric ratios, demonstrating the potential of sulfoximines in asymmetric catalysis (Tang & Miller, 2021).

Neuroprotective Properties

Sulfoximine-based compounds have been explored for their neuroprotective effects, particularly in models of Parkinson's disease. These studies reveal that certain sulfoximines can inhibit neuroinflammatory responses and oxidative stress damage, highlighting their potential therapeutic applications beyond their traditional use in insecticides (Guo et al., 2021).

Mechanism of Action

Future Directions

Sulfoximines, including “S-Methyl-S-(4-pyridinyl) sulfoximine”, have received significant attention due to their potential applications in medicinal and biological chemistry . They are being identified as useful intermediates towards the synthesis of other sulfur(VI) containing molecules found in drug discovery programs .

Properties

IUPAC Name |

imino-methyl-oxo-pyridin-4-yl-λ6-sulfane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2OS/c1-10(7,9)6-2-4-8-5-3-6/h2-5,7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPCGCFGKAOWNSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=N)(=O)C1=CC=NC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Fluoro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2873475.png)

![N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-3,5-dimethoxybenzamide](/img/structure/B2873477.png)

![5-((4-Fluoro-2-methylphenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2873478.png)

methanone](/img/structure/B2873481.png)

![4-(dimethylsulfamoyl)-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2873484.png)

![(Z)-4-chloro-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2873488.png)

![(E)-4-(Dimethylamino)-N-[4,4,4-trifluoro-3-hydroxy-3-(1-methylimidazol-2-yl)butyl]but-2-enamide](/img/structure/B2873489.png)

![2-[(2-Fluorophenyl)methylsulfanyl]-1-(4-methoxyphenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2873492.png)

![3-[[1-(2-Chlorophenyl)sulfonylazetidin-3-yl]methoxy]pyridine](/img/structure/B2873493.png)